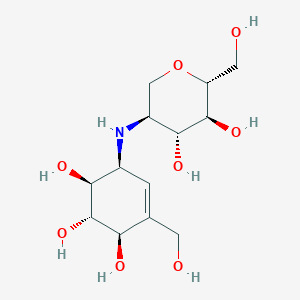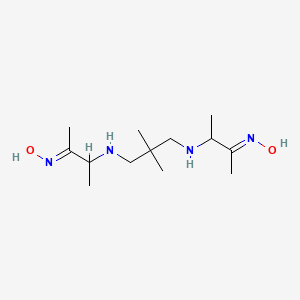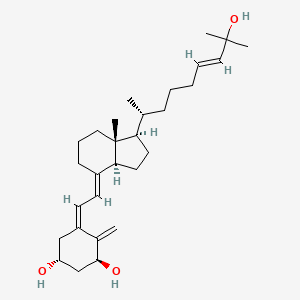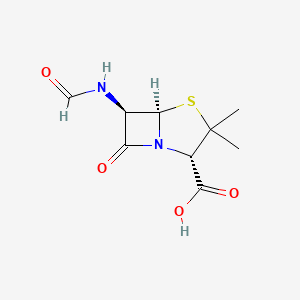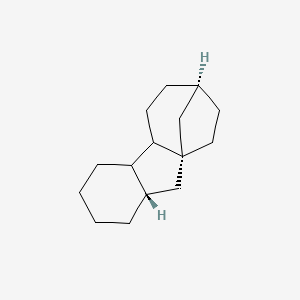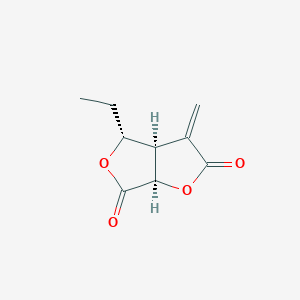
4-Epi-ethiosolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Epi-ethiosolide is a natural product found in Sporothrix and Pezicula livida with data available.
Wissenschaftliche Forschungsanwendungen
Epi/perineural and Schwann Cells Affected by 2,4-D : A study by Sharifi Pasandi et al. (2017) showed that 2,4-dichlorophenoxyacetic acid affects epi/perineural and Schwann cells, leading to nerve damage through oxidative stress and apoptosis.
4'-Epi-doxorubicin's Clinical Data : Research by Ganzina (1983) on 4'-epi-doxorubicin, a new anthracycline antibiotic, showed its binding to DNA and inhibition of nucleic acid synthesis, indicating potential in cancer treatment.
Efflux Pump Inhibitor from Microbes : A study by Tambat et al. (2022) identified an efflux pump inhibitor from microbial exudates, which could improve antibiotic effectiveness against resistant bacteria.
Heterologous Synthesis of 4-Ethylphenol in E. coli : Research by Zhang, Long, & Ding (2020) demonstrated the biosynthesis of 4-ethylphenol in Escherichia coli, potentially useful in the pharmaceutical and food industries.
Gastroprotective Activity of Potentilla fulgens : A study by Laloo et al. (2013) found that the ethanolic root extract of Potentilla fulgens has gastroprotective and antisecretory effects, justifying its traditional use for treating gastric ulcers.
Epigenetic Drugs in Cancer Therapy : Yang, Yang, & Wang (2021) reviewed the role of epigenetic drugs in cancer therapy, highlighting the importance of predictive biomarkers and combination therapies.
Eigenschaften
Molekularformel |
C9H10O4 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(3aR,4R,6aR)-4-ethyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione |
InChI |
InChI=1S/C9H10O4/c1-3-5-6-4(2)8(10)13-7(6)9(11)12-5/h5-7H,2-3H2,1H3/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
USWKEJMURBWWQX-FSDSQADBSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C |
Kanonische SMILES |
CCC1C2C(C(=O)O1)OC(=O)C2=C |
Synonyme |
4-epi-ethisolide 4-ethyl-3a,6a-dihydro-3-methylenefuro(3,4-b)furan-2,6(3H,4H)-dione ethisolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


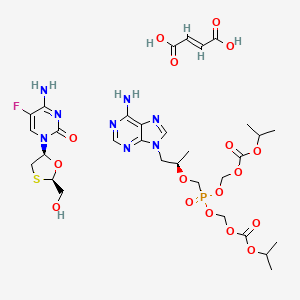
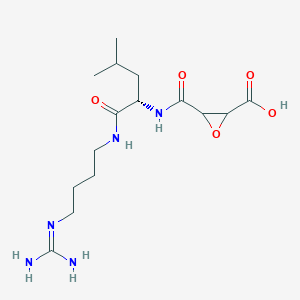
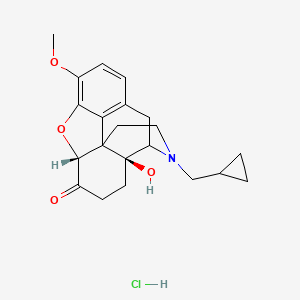
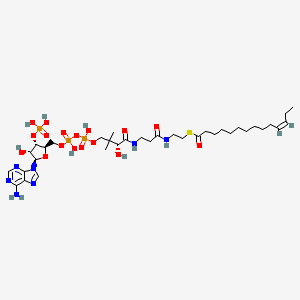
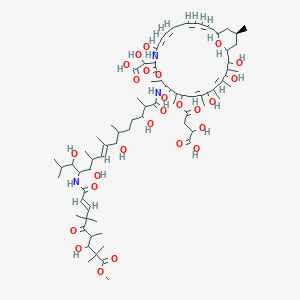
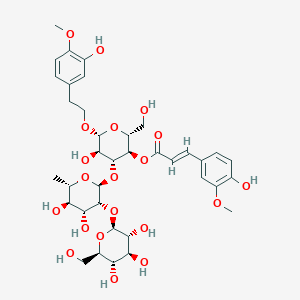
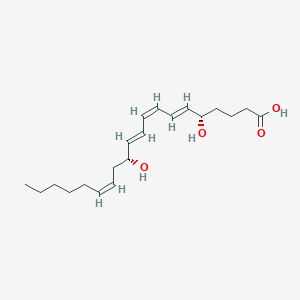
![2-(3,4-dichlorophenyl)-1-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1244487.png)
![[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-10,14,15,17,27,43-hexahydroxy-11-[(4S,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1244491.png)
